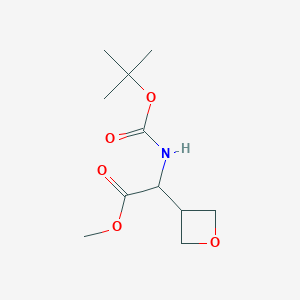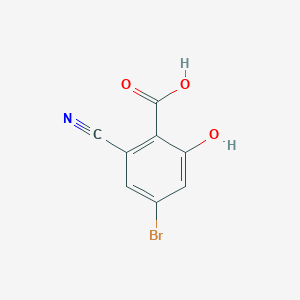
3-(4-Nitrophenyl)oxetane-3-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-(4-Nitrophenyl)oxetane-3-carboxylic acid comprises a central oxetane ring, a 4-nitrophenyl group, and a carboxylic acid group. The empirical formula is C4H6O3 .Physical And Chemical Properties Analysis
The empirical formula of 3-(4-Nitrophenyl)oxetane-3-carboxylic acid is C4H6O3, and its molecular weight is 102.09 . It is a liquid at room temperature .Scientific Research Applications
I’ve conducted a search on the scientific research applications of 3-(4-Nitrophenyl)oxetane-3-carboxylic acid. While specific applications for this compound are not extensively detailed in available resources, we can infer potential uses based on the properties of oxetane rings and carboxylic acids. Here’s a general analysis focusing on various research fields:
Medicinal Chemistry
Oxetane rings are known for their influence on physicochemical properties as a stable motif in medicinal chemistry. They can improve solubility, reduce lipophilicity, and provide amphiphilicity to lead compounds .
Nanotechnology
Carboxylic acids serve as surface modifiers to promote dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
Polymer Science
In polymer science, carboxylic acids have applications as monomers, additives, catalysts, etc., due to their reactive functional groups .
Synthetic Chemistry
The oxetane ring is prone to undergo ring-opening reactions, which is useful in synthetic chemistry for creating complex molecules .
Chemotherapy Drug Development
Oxetane-containing drugs like taxol and its derivatives disrupt protein microtubule functions in cells, which is crucial for cell division. This mechanism can be explored using 3-(4-Nitrophenyl)oxetane-3-carboxylic acid derivatives .
Isomerization Studies
Oxetane-carboxylic acids can isomerize under certain conditions without external catalysis. This property can be studied for developing new synthetic pathways .
Safety and Hazards
3-(4-Nitrophenyl)oxetane-3-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), particularly the respiratory system .
properties
IUPAC Name |
3-(4-nitrophenyl)oxetane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c12-9(13)10(5-16-6-10)7-1-3-8(4-2-7)11(14)15/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZUDZZWFYBRSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenyl)oxetane-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B1529865.png)


![2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one](/img/structure/B1529868.png)
![2-Boc-5,5-difluoro-octahydro-cyclopenta-[c]pyrrole-1-carboxylic acid](/img/structure/B1529872.png)



![(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B1529878.png)


